N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-20(2)9-8-17-14(23)13-15(24)22-11-10-21(16(22)19-18-13)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUPLNFELZVEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 941935-19-9) is a compound characterized by its complex structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 328.37 g/mol. This compound has garnered interest due to its potential pharmacological properties.
Structure and Properties
The structure of the compound includes a tetrahydroimidazo[2,1-c][1,2,4]triazine core, which is known for its diverse biological activities. The presence of the dimethylaminoethyl group is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N6O2 |
| Molecular Weight | 328.37 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
| CAS Number | 941935-19-9 |
Pharmacological Potential
Research indicates that compounds with triazine structures often exhibit various biological activities including:
- Antibacterial : Some derivatives have shown effectiveness against bacterial strains.
- Antiviral : Certain triazine derivatives are noted for their antiviral properties.
- Anticancer : Investigations into the anticancer potential of similar compounds have yielded promising results.
- Anti-inflammatory : Compounds in this class may possess anti-inflammatory effects.
Case Studies and Research Findings
- Anticancer Activity : A study investigating imidazotriazine derivatives highlighted their potential as anticancer agents. The compound's structure allows for interactions with DNA and other cellular targets, which may inhibit cancer cell proliferation .
- Antibacterial Effects : In vitro studies have demonstrated that related triazine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl derivatives could be explored further for antibiotic development .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves modulation of enzyme activity or interference with cellular signaling pathways. For instance, some derivatives have been shown to inhibit AMP deaminase, an enzyme critical in purine metabolism .
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | Various triazine derivatives | Effective against multiple bacterial strains |
| Antiviral | Triazepine derivatives | Inhibition of viral replication |
| Anticancer | Imidazotriazines | Reduced proliferation in cancer cell lines |
| Anti-inflammatory | Triazine analogs | Decreased inflammatory cytokines |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the triazine core and carboxamide side chain. Key comparisons include:
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (RN: 946280-67-7)
- Core Structure : Identical imidazo[2,1-c][1,2,4]triazine scaffold.
- Substituents: Position 8: 4-Fluorophenyl (vs. phenyl in the target compound). Carboxamide Side Chain: 3-Isopropoxypropyl (vs. dimethylaminoethyl). The isopropoxy group increases lipophilicity (logP), whereas the dimethylaminoethyl group confers basicity and improved aqueous solubility.
- Implications: The fluorophenyl substitution may reduce oxidative metabolism, while the polar dimethylaminoethyl side chain could enhance tissue penetration and solubility compared to the more lipophilic isopropoxypropyl chain .
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
- Core Structure : Imidazo[1,2-a]pyridine (vs. imidazo-triazine). The pyridine core lacks the triazine ring’s nitrogen-rich environment, altering electronic properties and hydrogen-bonding capacity.
- Substituents: Position 7: 4-Nitrophenyl (electron-withdrawing) vs. phenyl. Functional Groups: Diethyl ester and cyano groups (vs. carboxamide). Esters are more prone to hydrolysis, reducing metabolic stability compared to carboxamides.
- Physical Properties : Melting point (243–245°C) and spectral data (e.g., NMR, IR) reflect differences in crystallinity and intermolecular interactions due to substituent variations .
Physicochemical and ADMET Properties
- Metabolic Stability : Fluorine substitution (as in RN 946280-67-7) may slow CYP450-mediated metabolism, whereas ester groups (as in the imidazo-pyridine derivative) increase susceptibility to esterases .
- Predicted ADMET : Models incorporating diverse chemical spaces (e.g., Equation 4 in ) suggest that the target compound’s basic side chain may influence distribution and clearance rates .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of N-(2-(dimethylamino)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
- Temperature : Trials at 60–100°C to identify exothermic/endothermic phases (common in imidazo-triazine syntheses) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while non-polar solvents improve crystallization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates, as seen in analogous triazine-carboxamide syntheses .
Post-synthesis, employ HPLC (C18 column, gradient elution with acetonitrile/water) to assess purity (>95%) and isolate byproducts .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks for the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH₃)₂) and phenyl protons (δ 7.3–7.6 ppm). Compare with reference data for imidazo-triazine cores .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated m/z of 412.1984 requires experimental validation .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Q. How can solubility and stability profiles be systematically evaluated for pharmacological assays?
- Methodological Answer :
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λmax ~260 nm for imidazo-triazines) .
- Stability Studies : Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma. Monitor degradation via LC-MS over 24–72 hours .
- pH Sensitivity : Titrate from pH 3–10; observe precipitate formation or spectral shifts indicative of protonation/deprotonation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for cyclization steps in the imidazo-triazine core .
- Reaction Path Search : Tools like GRRM or AFIR simulate intermediates (e.g., enol tautomers) and identify low-energy pathways .
- Validation : Cross-check computed activation energies (±5 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., IC50 for staurosporine) .
- Metabolite Interference Testing : Use LC-MS to detect compound degradation products in cell media that may skew results .
- Target Engagement Assays : Employ SPR or CETSA to confirm direct binding to hypothesized targets (e.g., kinases) vs. off-target effects .
Q. What strategies are effective for elucidating the compound’s mechanism of action when structural analogs show divergent behaviors?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with modifications to the dimethylaminoethyl group or phenyl ring. Compare activity in enzyme inhibition assays .
- Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., with kinase ATP-binding pockets) to identify critical hydrogen bonds or steric clashes .
- Crystallography : Co-crystallize the compound with target proteins (if feasible) to resolve binding modes at ≤2.5 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
